5-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a trifluoromethyl group, a dimethoxyphenyl group, and an ethylphenyl group. These substitutions contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Attachment of the dimethoxyphenyl and ethylphenyl groups: These groups can be introduced through various substitution reactions, utilizing reagents such as halides or organometallic compounds.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its biological activity, including potential interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity that could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and biological activity due to variations in their substituent groups. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and potentially biological properties.
Properties
Molecular Formula |
C24H21F3N4O3 |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H21F3N4O3/c1-4-14-7-5-6-8-16(14)29-23(32)18-13-22-28-17(12-21(24(25,26)27)31(22)30-18)15-9-10-19(33-2)20(11-15)34-3/h5-13H,4H2,1-3H3,(H,29,32) |
InChI Key |
CPVOXTDLLGZFKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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